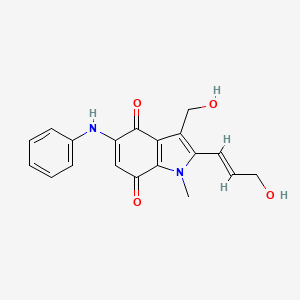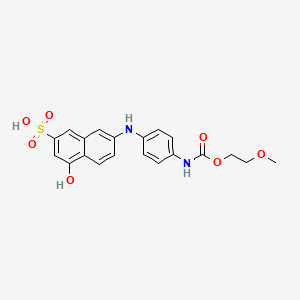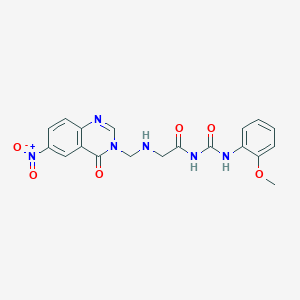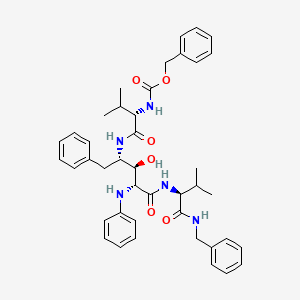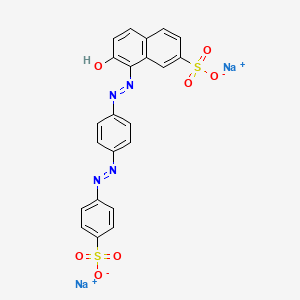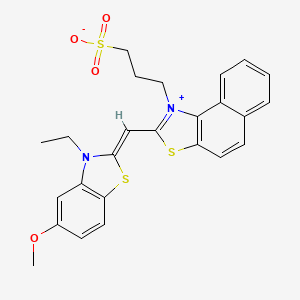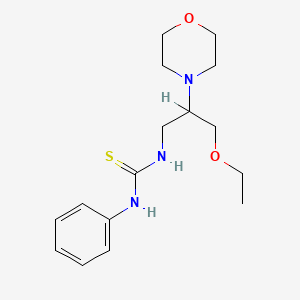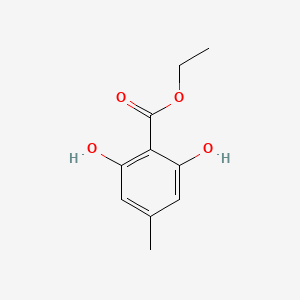
1H-Oxazolo(3,4-a)quinolin-1-one, 3,3a,4,5-tetrahydro-7-methoxy-3-((methylamino)methyl)-, monohydrochloride, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Oxazolo(3,4-a)quinolin-1-one, 3,3a,4,5-tetrahydro-7-methoxy-3-((methylamino)methyl)-, monohydrochloride, cis- is a complex organic compound with a unique structure that combines elements of oxazole and quinoline.
Métodos De Preparación
The synthesis of 1H-Oxazolo(3,4-a)quinolin-1-one, 3,3a,4,5-tetrahydro-7-methoxy-3-((methylamino)methyl)-, monohydrochloride, cis- involves several steps. The synthetic routes typically include the formation of the oxazole ring followed by the introduction of the quinoline moiety. Reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1H-Oxazolo(3,4-a)quinolin-1-one, 3,3a,4,5-tetrahydro-7-methoxy-3-((methylamino)methyl)-, monohydrochloride, cis- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a bioactive compound with various pharmacological effects. In medicine, it is being investigated for its potential therapeutic applications, including its use as an antimicrobial or anticancer agent .
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Compared to other similar compounds, 1H-Oxazolo(3,4-a)quinolin-1-one, 3,3a,4,5-tetrahydro-7-methoxy-3-((methylamino)methyl)-, monohydrochloride, cis- stands out due to its unique structure and properties. Similar compounds include other oxazole and quinoline derivatives, which may share some chemical and biological properties but differ in their specific applications and effects .
Propiedades
Número CAS |
125447-96-3 |
|---|---|
Fórmula molecular |
C14H19ClN2O3 |
Peso molecular |
298.76 g/mol |
Nombre IUPAC |
(3S,3aS)-7-methoxy-3-(methylaminomethyl)-3,3a,4,5-tetrahydro-[1,3]oxazolo[3,4-a]quinolin-1-one;hydrochloride |
InChI |
InChI=1S/C14H18N2O3.ClH/c1-15-8-13-12-5-3-9-7-10(18-2)4-6-11(9)16(12)14(17)19-13;/h4,6-7,12-13,15H,3,5,8H2,1-2H3;1H/t12-,13-;/m0./s1 |
Clave InChI |
ZRNRPKYKOWQXGQ-QNTKWALQSA-N |
SMILES isomérico |
CNC[C@H]1[C@@H]2CCC3=C(N2C(=O)O1)C=CC(=C3)OC.Cl |
SMILES canónico |
CNCC1C2CCC3=C(N2C(=O)O1)C=CC(=C3)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


